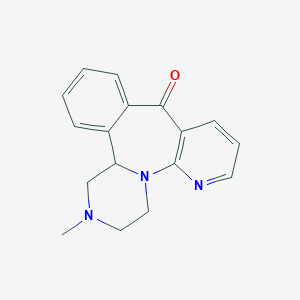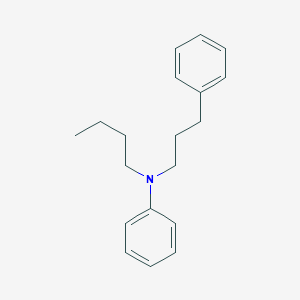
N-Butyl-N-(3-phenylpropyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-(3-phenylpropyl)aniline (BPPA) is a chemical compound that belongs to the class of aromatic amines. It is commonly used in scientific research due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-(3-phenylpropyl)aniline has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study protein-ligand interactions. N-Butyl-N-(3-phenylpropyl)aniline has also been used to study the binding of drugs to proteins. Additionally, N-Butyl-N-(3-phenylpropyl)aniline has been used to study the structure and function of enzymes.
Wirkmechanismus
The mechanism of action of N-Butyl-N-(3-phenylpropyl)aniline is not well understood. However, it is believed that N-Butyl-N-(3-phenylpropyl)aniline interacts with proteins and enzymes through non-covalent interactions. These interactions can alter the conformation and function of the protein or enzyme.
Biochemische Und Physiologische Effekte
N-Butyl-N-(3-phenylpropyl)aniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. N-Butyl-N-(3-phenylpropyl)aniline has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, N-Butyl-N-(3-phenylpropyl)aniline has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Butyl-N-(3-phenylpropyl)aniline in lab experiments is its high purity and yield. Additionally, N-Butyl-N-(3-phenylpropyl)aniline is relatively easy to synthesize and can be purified through a variety of methods. However, one limitation of using N-Butyl-N-(3-phenylpropyl)aniline is that its mechanism of action is not well understood. Additionally, N-Butyl-N-(3-phenylpropyl)aniline can be toxic in high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-Butyl-N-(3-phenylpropyl)aniline in scientific research. One potential application is the use of N-Butyl-N-(3-phenylpropyl)aniline as a fluorescent probe to study protein-protein interactions. Additionally, N-Butyl-N-(3-phenylpropyl)aniline could be used to study the structure and function of membrane proteins. Finally, N-Butyl-N-(3-phenylpropyl)aniline could be used to develop new drugs that target specific enzymes or proteins.
Conclusion:
In conclusion, N-Butyl-N-(3-phenylpropyl)aniline is a unique chemical compound that has a variety of applications in scientific research. Its high purity and yield make it an attractive option for lab experiments. While its mechanism of action is not well understood, N-Butyl-N-(3-phenylpropyl)aniline has been shown to have a variety of biochemical and physiological effects. Additionally, there are several future directions for the use of N-Butyl-N-(3-phenylpropyl)aniline in scientific research.
Synthesemethoden
The synthesis of N-Butyl-N-(3-phenylpropyl)aniline involves the reaction of 3-phenylpropylamine with butyraldehyde. The reaction is catalyzed by an acid catalyst, and the product is purified through recrystallization. The yield of N-Butyl-N-(3-phenylpropyl)aniline is typically high, and the purity can be further improved through additional purification techniques.
Eigenschaften
CAS-Nummer |
102116-33-6 |
|---|---|
Produktname |
N-Butyl-N-(3-phenylpropyl)aniline |
Molekularformel |
C19H25N |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
N-butyl-N-(3-phenylpropyl)aniline |
InChI |
InChI=1S/C19H25N/c1-2-3-16-20(19-14-8-5-9-15-19)17-10-13-18-11-6-4-7-12-18/h4-9,11-12,14-15H,2-3,10,13,16-17H2,1H3 |
InChI-Schlüssel |
GLJVKKYUVODIIP-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCN(CCCC1=CC=CC=C1)C2=CC=CC=C2 |
Synonyme |
N-Butyl-N-(3-phenylpropyl)aniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
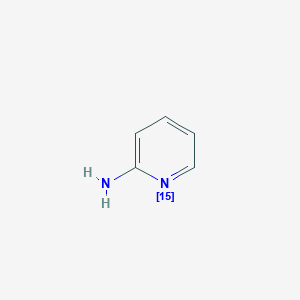
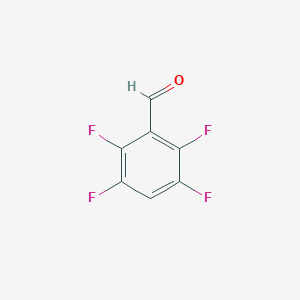
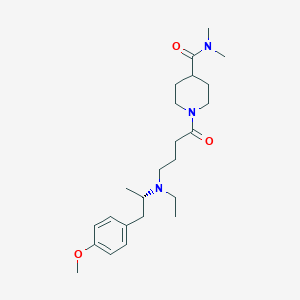
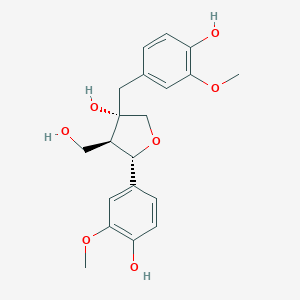
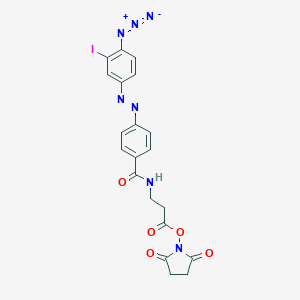
![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)
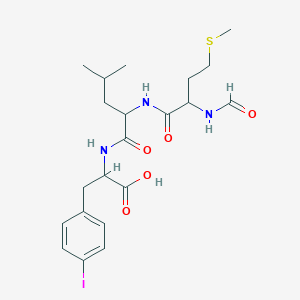
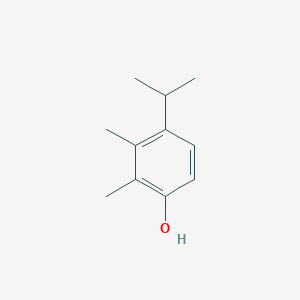
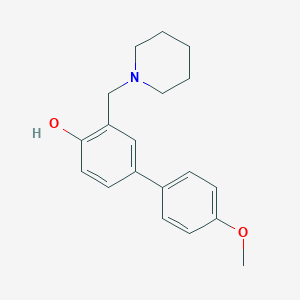

![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)
